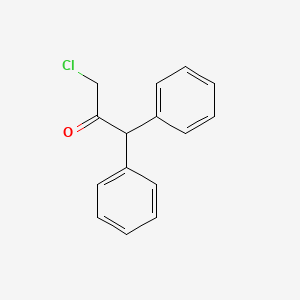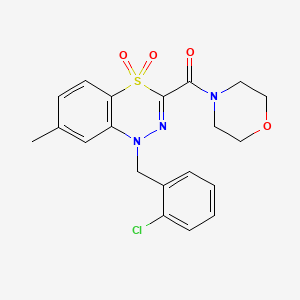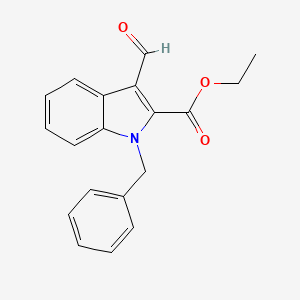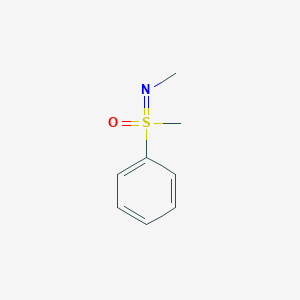![molecular formula C6H4BrN3O B2542232 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine CAS No. 1256804-19-9](/img/structure/B2542232.png)
5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring, with a bromine atom attached to the 5-position of the oxazole ring .Scientific Research Applications
Oxazolone, a five-membered heterocyclic compound also known as azlactone, contains oxygen and nitrogen as heteroatoms and exists in five isomeric forms. The 5 (4)-oxazolones form, a significant heterocyclic moiety among oxazolones, is synthesized through various routes. Oxazolones exhibit a range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, and antidiabetic activities, among others. This indicates the potential for "5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine" to contribute to these areas of research (Kushwaha & Kushwaha, 2021).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are recognized for their versatility as synthetic intermediates and their biological significance. Their utility spans the formation of metal complexes, catalyst design, asymmetric synthesis, and medicinal applications, showcasing potent activities such as anticancer, antibacterial, and anti-inflammatory effects. This highlights the potential utility of "this compound" in these advanced chemistry and drug development investigations (Li et al., 2019).
Synthesis and Therapeutic Potential of 1,3,4-Oxadiazole Compounds
The structural feature of 1,3,4-oxadiazole rings, with pyridine type of nitrogen atom, enables effective binding with various enzymes and receptors, eliciting numerous bioactivities. This suggests that derivatives of "this compound" could also have high therapeutic potency across a range of medical applications, including cancer, bacterial infections, and inflammatory diseases (Verma et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine are not mentioned in the available literature, compounds with similar structures have been used as luminescent dyes for enzyme immunoassay, in the synthesis of peptidomimetics, and more complex biologically active heterocyclic systems . These compounds are of interest as potential biologically active substances, fluorescent probes, and labels .
Properties
IUPAC Name |
5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFBZOBAJNXOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(O2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-19-9 |
Source


|
| Record name | 5-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)




![4-acetyl-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2542169.png)


